molecular formula C25H42O4 B010058 7-Methyldeoxycholic acid CAS No. 109582-23-2

7-Methyldeoxycholic acid

Cat. No. B010058
M. Wt: 406.6 g/mol
InChI Key: UTDFMMXQANBWNX-CWUPUNKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyldeoxycholic acid, also known as 7MDCA, is a bile acid that plays a significant role in the metabolism of cholesterol and lipids in the liver. It is a secondary bile acid that is produced by the intestinal bacteria through the transformation of primary bile acids. In recent years, 7MDCA has gained interest among researchers due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 7-Methyldeoxycholic acid is not fully understood, but it is believed to work by activating certain signaling pathways in the liver and other organs. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid and lipid metabolism. Activation of FXR by 7-Methyldeoxycholic acid leads to the suppression of bile acid synthesis and the promotion of bile acid excretion, which helps to reduce liver damage and improve liver function.

Biochemical And Physiological Effects

7-Methyldeoxycholic acid has several biochemical and physiological effects on the body. It has been shown to regulate lipid metabolism by reducing the synthesis of cholesterol and triglycerides in the liver. It also promotes the excretion of bile acids, which helps to reduce liver damage and improve liver function. Additionally, 7-Methyldeoxycholic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Methyldeoxycholic acid in lab experiments is that it is a naturally occurring compound that is produced by the body. This means that it is less likely to have toxic effects compared to synthetic compounds. However, one limitation is that 7-Methyldeoxycholic acid is not readily available in large quantities, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for research on 7-Methyldeoxycholic acid. One area of interest is its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. Another area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyldeoxycholic acid and its effects on the body.

Synthesis Methods

The synthesis of 7-Methyldeoxycholic acid involves the transformation of primary bile acids, such as cholic acid and chenodeoxycholic acid, by intestinal bacteria. The process involves the removal of the 12-hydroxyl group from the primary bile acid, followed by the addition of a methyl group to the 7-position of the steroid nucleus. The resulting product is 7-Methyldeoxycholic acid, which is then absorbed into the bloodstream and transported to the liver.

Scientific Research Applications

Research on 7-Methyldeoxycholic acid has focused on its potential therapeutic properties, particularly in the treatment of liver diseases and metabolic disorders. Studies have shown that 7-Methyldeoxycholic acid can improve liver function and reduce liver damage in animal models of liver disease. It has also been shown to regulate lipid metabolism and reduce cholesterol levels in the blood.

properties

CAS RN

109582-23-2

Product Name

7-Methyldeoxycholic acid

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1

InChI Key

UTDFMMXQANBWNX-CWUPUNKTSA-N

Isomeric SMILES

CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O

SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O

Canonical SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O

synonyms

3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid
7-Me-DCA
7-methyldeoxycholic acid

Origin of Product

United States

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